Asoprisnil

Vue d'ensemble

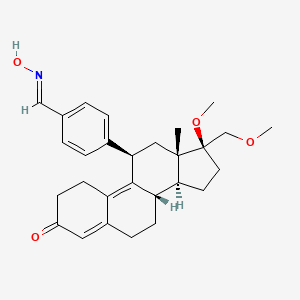

Description

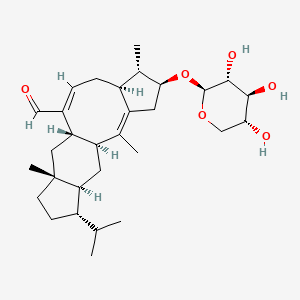

Molecular Structure Analysis

Asoprisnil has been studied using molecular dynamics (MD) simulations to investigate the conformational transition between inactive and active forms of progesterone receptor (PR) bound to a partial agonist . The study found that both active and inactive PR states represent energy minima separated by a barrier that can be traversed .

Chemical Reactions Analysis

Asoprisnil has been shown to down-regulate collagen synthesis in cultured human uterine leiomyoma cells through up-regulating extracellular matrix metalloproteinase inducer .

Physical And Chemical Properties Analysis

Asoprisnil has a molecular formula of C28H35NO4 and a molecular weight of 449.58 . It is a solid substance . The compound belongs to the class of organic compounds known as oxosteroids, which are steroid derivatives carrying a C=O group attached to the steroid skeleton .

Applications De Recherche Scientifique

Treatment of Uterine Leiomyoma

Asoprisnil, a selective progesterone receptor modulator (SPRM), has been found to inhibit the proliferation and induce apoptosis in cultured human uterine leiomyoma cells . It reduces uterine leiomyoma volume in a dose-dependent manner in the presence of follicular phase estrogen concentrations . This suggests that Asoprisnil may directly target the uterine leiomyomata .

Selective Effects on Myometrial Cells

Interestingly, Asoprisnil does not have comparable effects on normal myometrial cells . This indicates a cell type-specific effect, which could be beneficial in treating conditions like uterine leiomyoma without affecting normal cells .

Inhibition of Melanogenesis

Asoprisnil has been found to inhibit melanogenesis, the process of melanin production . It significantly suppresses extracellular melanin levels, indicating that it could potentially be used in treatments for hyperpigmentation disorders .

Effects on Tyrosinase Activity

While Asoprisnil inhibits melanogenesis, it does not have a direct effect on tyrosinase enzyme activity . This suggests that it inhibits melanogenesis through mechanisms other than direct effects on tyrosinase enzyme activity .

Inhibition of Melanosome Export

Asoprisnil has been found to inhibit melanosome export in B16F10 cells and HEMn-DP melanocytes . This further validates its potential use in treatments for hyperpigmentation disorders .

Treatment of Heavy Menstrual Bleeding (HMB) Associated with Uterine Fibroids

Asoprisnil treatment has been found to be highly effective in controlling bleeding, improving anemia, reducing fibroid and uterine volume, and increasing quality of life in women with HMB associated with uterine fibroids .

Orientations Futures

Mécanisme D'action

Target of Action

Asoprisnil is a selective progesterone receptor modulator . Its primary target is the progesterone receptor (PR), which plays a crucial role in various progesterone target tissues .

Mode of Action

Asoprisnil exhibits mixed partial agonist/antagonist effects on the progesterone receptor . It interacts with both coactivators and corepressors via the ligand binding domain (LBD) of PR . This interaction results in differential recruitment of these factors compared to other compounds, leading to its unique biological effects .

Biochemical Pathways

Asoprisnil activates the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptotic pathway in cultured uterine leiomyoma cells . It increases the contents of TRAIL, Death Receptor (DR)4, and DR5 in a dose-dependent manner, leading to the cleavage of caspase-8, -7, and -3 . It also down-regulates X-linked chromosome-linked inhibitor of apoptosis protein levels .

Pharmacokinetics

It is known to be extensively metabolized in animal (mouse, rat, dog, guinea pig, and monkey) and human liver microsomes .

Result of Action

Asoprisnil inhibits proliferation and induces apoptosis in cultured uterine leiomyoma cells . It decreases the number of viable cells, the proliferating cell nuclear antigen (PCNA)-positive rate, and PCNA protein expression . It also increases the terminal deoxynucleotidyl transferase-mediated 2′-deoxyuridine 5′-triphosphate nick end labeling (TUNEL)-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression, and decreases Bcl-2 protein expression .

Action Environment

The action of Asoprisnil is influenced by the presence of follicular phase estrogen concentrations . In the presence of these concentrations, Asoprisnil reduces uterine leiomyoma volume in a dose-dependent manner .

Propriétés

IUPAC Name |

(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMNAFGEUJBOCE-MEQIQULJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904033 | |

| Record name | Asoprisnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asoprisnil | |

CAS RN |

199396-76-4 | |

| Record name | Asoprisnil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199396-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asoprisnil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asoprisnil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asoprisnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASOPRISNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

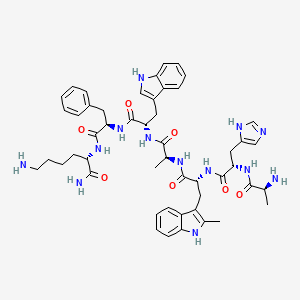

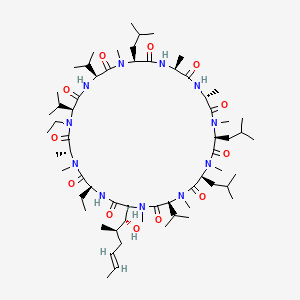

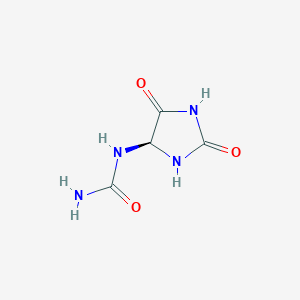

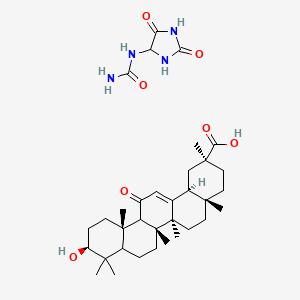

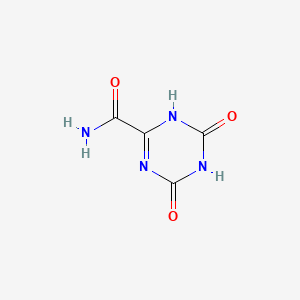

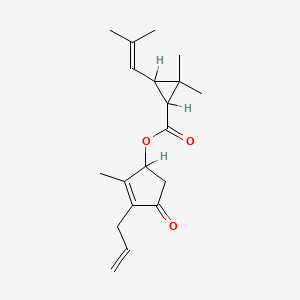

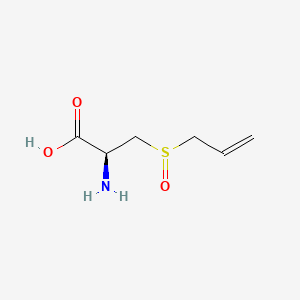

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.